{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone
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Overview
Description
1-(4-METHOXYBENZENESULFONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is a complex organic compound that features both sulfonyl and benzoyl functional groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYBENZENESULFONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE typically involves multi-step organic reactions. A common approach might include:
Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes.
Introduction of the sulfonyl group: This step might involve the reaction of piperazine with 4-methoxybenzenesulfonyl chloride under basic conditions.
Attachment of the benzoyl group: The final step could involve the acylation of the piperazine derivative with 3,4,5-trimethoxybenzoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYBENZENESULFONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups could be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group could be reduced to a sulfide.
Substitution: The methoxy groups could be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation of the methoxy groups might yield aldehydes or acids, while reduction of the sulfonyl group might yield sulfides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a tool for studying biological pathways and interactions.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYBENZENESULFONYL)-4-BENZOYLPIPERAZINE: Lacks the trimethoxy groups, which might affect its reactivity and biological activity.
1-(4-METHOXYBENZENESULFONYL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE: Similar structure but with fewer methoxy groups, potentially leading to different chemical and biological properties.
Uniqueness
1-(4-METHOXYBENZENESULFONYL)-4-(3,4,5-TRIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of multiple methoxy groups, which can influence its solubility, reactivity, and interactions with biological targets.
Properties
Molecular Formula |
C21H26N2O7S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C21H26N2O7S/c1-27-16-5-7-17(8-6-16)31(25,26)23-11-9-22(10-12-23)21(24)15-13-18(28-2)20(30-4)19(14-15)29-3/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
NWCQKCKDFRDIKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
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